Technical Documentation Center

2-phenoxy-N-(1,3-thiazol-2-yl)acetamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-phenoxy-N-(1,3-thiazol-2-yl)acetamide
  • CAS: 293767-77-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-phenoxy-N-(1,3-thiazol-2-yl)acetamide (CAS: 293767-77-8): Synthesis, Characterization, and Therapeutic Potential

Abstract This technical guide provides a comprehensive overview of 2-phenoxy-N-(1,3-thiazol-2-yl)acetamide, a heterocyclic compound of significant interest in medicinal chemistry. While specific literature on this exact...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-phenoxy-N-(1,3-thiazol-2-yl)acetamide, a heterocyclic compound of significant interest in medicinal chemistry. While specific literature on this exact molecule is emerging, this document synthesizes foundational knowledge from the broader classes of phenoxy acetamides and 2-aminothiazole derivatives to present a cohesive and scientifically grounded perspective. We will explore a robust synthetic pathway, methods for characterization, and delve into the promising therapeutic applications of this scaffold, particularly in oncology and inflammatory diseases. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the potential of this chemical entity.

Introduction: The Convergence of Two Privileged Scaffolds

The molecular architecture of 2-phenoxy-N-(1,3-thiazol-2-yl)acetamide brings together two "privileged" scaffolds in medicinal chemistry: the phenoxy acetamide core and the 2-aminothiazole ring system. Molecules incorporating an acetamide linkage are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antioxidant, anti-cancer, and antimicrobial effects.[1] The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone of many pharmacologically active agents, valued for its ability to engage in hydrogen bonding and hydrophobic interactions, contributing to its diverse biological profile.[2][3][4] Thiazole derivatives have demonstrated a vast range of activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4]

The strategic combination of these two moieties in 2-phenoxy-N-(1,3-thiazol-2-yl)acetamide suggests a high potential for novel therapeutic applications. This guide will, therefore, extrapolate from the rich pharmacology of its constituent parts to build a comprehensive profile of the title compound.

Synthesis and Characterization

Proposed Synthetic Pathway

The synthesis can be efficiently achieved via a one-pot reaction using a carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), in the presence of an activating agent like 1-Hydroxybenzotriazole (HOBt). This method is widely used for its mild reaction conditions and high yields in amide synthesis.

Synthesis_Pathway cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Phenoxyacetic_acid Phenoxyacetic acid Target_Compound 2-phenoxy-N-(1,3-thiazol-2-yl)acetamide Phenoxyacetic_acid->Target_Compound + Aminothiazole 2-Aminothiazole Aminothiazole->Target_Compound + EDCI EDCI EDCI->Target_Compound Coupling Agent HOBt HOBt HOBt->Target_Compound Activating Agent Base Base (e.g., DIPEA) Base->Target_Compound Catalyst Solvent Solvent (e.g., DMF/DCM) Solvent->Target_Compound Reaction Medium

Caption: Proposed synthesis of 2-phenoxy-N-(1,3-thiazol-2-yl)acetamide.

Detailed Experimental Protocol: Amide Coupling

This protocol describes a general procedure for the synthesis of the title compound. Optimization of reaction times and purification methods may be necessary.

Materials and Reagents:

  • Phenoxyacetic acid

  • 2-Aminothiazole

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: To a solution of phenoxyacetic acid (1.0 eq.) in anhydrous DCM or DMF at 0 °C, add 2-aminothiazole (1.0 eq.), HOBt (0.1-1.0 eq.), and DIPEA or TEA (1.2 eq.).

  • Coupling Agent Addition: Add EDCI (1.2 eq.) portion-wise to the stirred mixture over 10-15 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable gradient of ethyl acetate in hexane to yield the pure 2-phenoxy-N-(1,3-thiazol-2-yl)acetamide.

Characterization

The synthesized compound should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula (C₁₁H₁₀N₂O₂S).

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the amide C=O and N-H stretches.

  • Melting Point: To assess the purity of the compound.

Potential Biological Activity and Therapeutic Applications

Based on the extensive research on related phenoxy acetamide and thiazole derivatives, 2-phenoxy-N-(1,3-thiazol-2-yl)acetamide is predicted to exhibit significant biological activities, primarily in the areas of oncology and inflammation.

Anticancer Potential

Numerous studies have highlighted the anticancer properties of phenoxy acetamide and thiazole-containing compounds.[1][4][5][6] These derivatives have been shown to induce cytotoxicity in various cancer cell lines, including breast, liver, and neuroblastoma cell lines.[5][6]

Mechanism of Action: The anticancer effects of these scaffolds are often attributed to their ability to induce apoptosis (programmed cell death) and inhibit cell cycle progression.[5] Some derivatives have been found to upregulate pro-apoptotic genes like Bax and downregulate anti-apoptotic genes like Bcl-2. Phenylacetamide derivatives have been shown to trigger apoptosis through both intrinsic and extrinsic pathways. Furthermore, some thiazole derivatives act as tubulin polymerization inhibitors, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis.

Table 1: Cytotoxic Activity of Structurally Related Phenylacetamide Derivatives

Compound IDR Group (Position)Cell LineIC₅₀ (µM)Reference
3d2-ClMDA-MB-4680.6±0.08[5]
3d2-ClPC120.6±0.07[5]
3c4-FMCF-70.7±0.08[5]
3e3-ClPC120.67±0.12[5]
Compound I(complex phenoxy)HepG21.43[7]
Compound I(complex phenoxy)MCF-77.43[7]
Anti-inflammatory Activity: A Focus on COX-2 Inhibition

Chronic inflammation is a key driver of various diseases, including cancer and arthritis. Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in inflamed and cancerous tissues, playing a crucial role in the production of prostaglandins which mediate inflammation and pain.[4][8] Phenoxy acetic acid and thiazole derivatives have been identified as promising COX-2 inhibitors.[8][9]

Mechanism of Action: Selective inhibition of COX-2 over the constitutively expressed COX-1 is a key goal in the development of anti-inflammatory drugs to minimize gastrointestinal side effects. The phenoxy and thiazole moieties can be designed to fit into the active site of the COX-2 enzyme, blocking the conversion of arachidonic acid to prostaglandins. This leads to a reduction in inflammation and pain.

COX2_Pathway cluster_stimuli Inflammatory Stimuli cluster_pathway Signaling Cascade cluster_response Cellular Response cluster_inhibition Inhibition Stimuli Cytokines, Growth Factors MAPK MAPK Pathway Stimuli->MAPK NFkB NF-κB Pathway Stimuli->NFkB COX2_Gene COX-2 Gene Transcription MAPK->COX2_Gene NFkB->COX2_Gene COX2_Protein COX-2 Protein COX2_Gene->COX2_Protein Arachidonic_Acid Arachidonic Acid Prostaglandins Prostaglandins (PGE2) Arachidonic_Acid->Prostaglandins COX-2 Inflammation Inflammation, Pain, Proliferation Prostaglandins->Inflammation Inhibitor 2-phenoxy-N-(1,3-thiazol-2-yl)acetamide Inhibitor->COX2_Protein Inhibits

Caption: Hypothetical mechanism of COX-2 inhibition.

Antimicrobial Potential

The thiazole scaffold is a well-established pharmacophore in antimicrobial agents.[2][3] Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[2][3] The mechanism of antimicrobial action for thiazole derivatives can be multifaceted, including the inhibition of essential bacterial enzymes or disruption of the bacterial cell membrane.[3]

Structure-Activity Relationship (SAR) Insights

While specific SAR studies for 2-phenoxy-N-(1,3-thiazol-2-yl)acetamide are not available, general trends can be inferred from related series of compounds.

  • Substituents on the Phenyl Ring: The nature and position of substituents on the phenoxy ring can significantly impact biological activity. For instance, in some series of phenylacetamide derivatives, electron-withdrawing groups like halogens (Cl, F) and nitro (NO₂) have been shown to enhance anticancer activity.[5][6]

  • The Acetamide Linker: The amide bond is crucial for the structural integrity and biological activity, likely participating in key hydrogen bonding interactions with biological targets.

  • The Thiazole Ring: The thiazole ring itself is a key pharmacophore. Substitutions on the thiazole ring can modulate the compound's electronic properties and steric profile, thereby influencing its binding affinity to target proteins.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of 2-phenoxy-N-(1,3-thiazol-2-yl)acetamide, a series of in vitro assays are recommended.

Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2]

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2)

  • Complete cell culture medium

  • 96-well plates

  • 2-phenoxy-N-(1,3-thiazol-2-yl)acetamide (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.[2]

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (DMSO). Incubate for 24-72 hours.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[2]

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis Seed_Cells Seed Cells in 96-well Plate Treat_Cells Treat Cells with Compound Seed_Cells->Treat_Cells Prepare_Compound Prepare Compound Dilutions Prepare_Compound->Treat_Cells Incubate_24_72h Incubate for 24-72 hours Treat_Cells->Incubate_24_72h Add_MTT Add MTT Solution Incubate_24_72h->Add_MTT Incubate_3_4h Incubate for 3-4 hours Add_MTT->Incubate_3_4h Add_Solubilizer Add Solubilization Solution Incubate_3_4h->Add_Solubilizer Read_Absorbance Read Absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_IC50 Calculate IC50 Value Read_Absorbance->Calculate_IC50

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

2-phenoxy-N-(1,3-thiazol-2-yl)acetamide represents a promising chemical scaffold with significant potential for the development of novel therapeutic agents. Extrapolating from the well-documented biological activities of its constituent phenoxy acetamide and 2-aminothiazole moieties, this compound is a prime candidate for investigation as an anticancer and anti-inflammatory agent.

Future research should focus on the definitive synthesis and characterization of this compound, followed by a comprehensive in vitro and in vivo evaluation of its biological activities. Elucidating its precise mechanism of action and exploring structure-activity relationships through the synthesis of a library of analogues will be crucial steps in advancing this compound towards clinical development. The insights provided in this guide offer a solid foundation for initiating such research endeavors.

References

  • Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. (n.d.). American Journal of Organic Chemistry. Retrieved February 21, 2026, from [Link]

  • Al-Ostoot, F. H., Zabiulla, S., & Khanum, S. A. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Journal of the Iranian Chemical Society, 18(8), 1839–1875. [Link]

  • Abdel-Sattar, E., Abdel-Aziz, M., El-said, K., & El-Magd, M. (2022). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Biomimetics, 7(4), 247. [Link]

  • Çavuşoğlu, B. K., & Sağlık, B. N. (2017). Study on the Antimicrobial Effects of Novel Thiazole Derivatives. Marmara Pharmaceutical Journal, 21(3), 654-659. [Link]

  • Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold. (2023). Future Journal of Pharmaceutical Sciences, 9(1), 23. [Link]

  • Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. (2012). American Journal of Organic Chemistry, 2(3), 69-73. [Link]

  • Rani, P., Pal, D., & Sharma, P. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. BioMed Research International, 2014, 1–11. [Link]

  • Pawar, S. S., & Pande, V. V. (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry, 12(2), 2171-2195. [Link]

  • Rani, P., & Sharma, P. (2014). An Overview of New Acetamide Derivatives in COX-II Inhibitors. International Journal of Pharmaceutical Sciences and Research, 5(8), 3146. [Link]

  • Hawash, M., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Biomimetics, 8(5), 416. [Link]

  • Phenylacetamide derivatives as anticancer agents: Synthesis, cytotoxicity, and pro-apoptosis activity. (2025). Pharmaceutical Sciences, 31(1), 1-10. [Link]

  • Hawash, M., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1303. [Link]

  • Hawash, M., et al. (2022). Anti-Cancer Potential of Dehydrozingerone's Phenoxy-Acetamide Derivatives: Discovery of a Potent Lead with Dual Anti-Proliferative and Anti-Metastatic Activities. Pharmaceuticals, 15(10), 1234. [Link]

  • Atrushi, K. S., Ameen, D. M., & Abachi, F. T. (2023). An Overview of New Acetamide Derivatives in COX-II Inhibitors. Pharm. Sci Drug Des, 3, 20-30. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: In Vitro Cytotoxic Profiling of Thiazole-Acetamide Derivatives

Target Model: HepG2 (Human Hepatocellular Carcinoma) Methodology: Colorimetric MTT Assay & Mechanistic Validation[1] Executive Summary Thiazole-acetamide hybrids represent a privileged scaffold in medicinal chemistry, co...

Author: BenchChem Technical Support Team. Date: February 2026

Target Model: HepG2 (Human Hepatocellular Carcinoma) Methodology: Colorimetric MTT Assay & Mechanistic Validation[1]

Executive Summary

Thiazole-acetamide hybrids represent a privileged scaffold in medicinal chemistry, combining the metabolic stability of acetamide linkers with the pharmacophoric versatility of the thiazole ring. Recent studies indicate these derivatives often act as tubulin polymerization inhibitors or VEGFR-2 antagonists , making them potent candidates for hepatocellular carcinoma (HCC) therapy.[1]

This guide provides a rigorous, standardized protocol for evaluating the cytotoxicity of these derivatives on HepG2 cells. Unlike generic protocols, this document addresses the specific solubility challenges of thiazole-acetamides and integrates mechanistic validation steps to distinguish true cytotoxicity from metabolic interference.

Chemical Context & Mechanism of Action

To interpret cytotoxicity data accurately, one must understand the molecular triggers. Thiazole-acetamide derivatives typically induce cell death in HepG2 cells via two primary pathways:

  • Tubulin Destabilization: Similar to Combretastatin A-4, the thiazole moiety occupies the colchicine-binding site of tubulin, preventing microtubule assembly and causing G2/M phase arrest.

  • Apoptotic Signaling: The disruption of cytoskeletal integrity triggers the mitochondrial apoptotic pathway, characterized by Bax upregulation, Bcl-2 downregulation, and Caspase-3 activation.

Visualizing the Pathway

The following diagram outlines the mechanistic cascade triggered by thiazole-acetamides in HepG2 cells.

ThiazoleMechanism Compound Thiazole-Acetamide Derivative Target1 Tubulin (Colchicine Site) Compound->Target1 Binding Target2 VEGFR-2 (Tyrosine Kinase) Compound->Target2 Inhibition Effect1 Microtubule Destabilization Target1->Effect1 Effect2 Angiogenesis Inhibition Target2->Effect2 Check G2/M Phase Arrest Effect1->Check Apoptosis Apoptosis (Caspase-3 Activation) Effect2->Apoptosis Survival Signal Loss Mito Mitochondrial Dysfunction (ΔΨm Loss) Check->Mito Stress Response Mito->Apoptosis Cytochrome c Release

Figure 1: Mechanistic cascade of thiazole-acetamide derivatives leading to HepG2 cell death via tubulin inhibition and mitochondrial dysfunction.[1]

Experimental Protocol: MTT Cytotoxicity Assay

Critical Reagents & Preparation[1][2]
  • Cell Line: HepG2 (HB-8065).[1] Note: HepG2 cells tend to grow in clusters/islands.[1] Single-cell suspension during seeding is critical for assay reproducibility.[1]

  • Assay Reagent: MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide).[1][2][3][4] Prepare at 5 mg/mL in PBS; filter sterilize (0.22 µm). Store at -20°C in the dark.

  • Solubilization Buffer: DMSO (Dimethyl Sulfoxide).[2][3]

  • Positive Control: Combretastatin A-4 (if targeting tubulin) or Sorafenib (standard HCC care).

Compound Solubility (The "Thiazole Challenge")

Thiazole-acetamides are often lipophilic.[1] Poor solubility leads to precipitation in the well, causing false "high absorbance" readings (crystals scatter light).

  • Stock Solution: Dissolve compounds in 100% DMSO to create a 10 mM or 20 mM stock.

  • Working Solutions: Serial dilutions must be performed in culture medium immediately before addition.[1]

  • Validation: Ensure the final DMSO concentration in the well is ≤ 0.5% (v/v) . HepG2 cells are sensitive to solvents; >0.5% DMSO can induce differentiation or background toxicity.[1]

Step-by-Step Workflow
Day 1: Cell Seeding
  • Trypsinize HepG2 cells and pass through a cell strainer (40 µm) if clusters persist.

  • Count cells using Trypan Blue exclusion.[1] Viability must be >95%.[1]

  • Seeding Density: Seed 5,000 to 8,000 cells/well in 96-well plates (100 µL volume).

    • Expert Note: Use the perimeter wells for PBS/Media only (no cells) to prevent "Edge Effect" evaporation, which skews results in long incubations.

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

Day 2: Compound Treatment
  • Prepare 5-7 concentrations of the thiazole-acetamide derivative (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

  • Aspirate old media carefully (HepG2 attach loosely compared to fibroblasts).

  • Add 100 µL of fresh media containing the compound.

  • Controls:

    • Vehicle Control: Media + DMSO (same % as highest drug concentration).

    • Positive Control:[1][2][5] Sorafenib (IC50 ~5-7 µM in HepG2).[1]

    • Blank: Media only (no cells).

  • Incubate for 48 hours . (24h is often too short for tubulin inhibitors to show full apoptotic impact).[1]

Day 4: MTT Readout
  • Add 10 µL of MTT stock (5 mg/mL) to each well. Final concentration: 0.5 mg/mL.[1][2]

  • Incubate for 3–4 hours at 37°C. Look for purple formazan crystals.

  • Carefully remove supernatant.[1] Crucial: Do not disturb the formazan precipitate.[2]

  • Add 100 µL DMSO to dissolve crystals.

  • Agitate plate on an orbital shaker for 10 minutes (protect from light).

  • Measure absorbance at 570 nm (Reference wavelength: 630 nm).[6]

Data Analysis & Interpretation

Calculation

Calculate the percentage of cell viability using the formula:



IC50 Determination

Plot Log[Concentration] vs. % Viability using non-linear regression (Sigmoidal Dose-Response, Variable Slope) in software like GraphPad Prism or Origin.

Interpretation Table
IC50 Value (µM)ClassificationActionable Insight
< 5 µM Highly PotentStrong candidate.[1] Proceed to selectivity index (SI) testing on normal hepatocytes (e.g., LO2 or THLE-2).[1]
5 - 20 µM ModerateAcceptable for lead optimization.[1] Check structure-activity relationship (SAR) to improve potency.
> 50 µM Weak/InactiveLikely off-target or poor cellular uptake.[1] Re-evaluate lipophilicity (LogP).

Experimental Workflow Diagram

This diagram illustrates the operational flow, highlighting quality control (QC) checkpoints to ensure data integrity.

Workflow Stock Compound Stock (DMSO) Treat Treatment (48h Incubation) Stock->Treat Dilution Seeding Seed HepG2 (5k cells/well) QC1 QC: 24h Attachment & Morphology Seeding->QC1 QC1->Treat If >90% Confluent MTT MTT Addition (4h Incubation) Treat->MTT Read Absorbance (570 nm) MTT->Read Solubilization Analysis IC50 Calculation Read->Analysis

Figure 2: Operational workflow for high-throughput cytotoxicity screening of thiazole derivatives.

Troubleshooting & Expert Insights

  • Issue: High Background Absorbance.

    • Cause: Thiazole compounds precipitating or phenol red interference.[1]

    • Solution: Use phenol red-free media for the assay step, or include a "Compound Only" blank (Media + Compound + MTT, no cells) to subtract chemical reduction of MTT.

  • Issue: Variability between replicates.

    • Cause: HepG2 clumping.[1]

    • Solution: Ensure thorough (but gentle) pipetting during seeding. Use a lower passage number (<20).

  • Validation: If IC50 is promising (<10 µM), validate mechanism using Annexin V-FITC/PI flow cytometry to confirm apoptosis vs. necrosis.[1]

References

  • El-Abd, et al. (2022).[1][7][8] Design, synthesis, and biological evaluation of novel thiazole-based derivatives as potent tubulin polymerization inhibitors. Bioorganic Chemistry. (Context: Validates thiazole-acetamides as tubulin inhibitors).

  • Abcam Protocols. (2024). MTT Assay Protocol for Adherent Cells. Abcam. (Context: Standardized MTT methodology).

  • Frontiers in Pharmacology. (2025). Design and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives. Frontiers. (Context: Specific SAR data for acetamide linkers).

  • National Institutes of Health (NIH). (2025). Optimizing Cell Density and Solvent Cytotoxicity in Cancer Cell Lines. PubMed Central.[1] (Context: DMSO limits for HepG2).

Sources

Application

Application Notes &amp; Protocols: Crystallization of 2-phenoxy-N-(1,3-thiazol-2-yl)acetamide

Introduction: The Critical Role of Crystalline Form 2-phenoxy-N-(1,3-thiazol-2-yl)acetamide is a heterocyclic compound featuring a phenoxy acetamide moiety linked to a thiazole ring. Such scaffolds are of significant int...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Crystalline Form

2-phenoxy-N-(1,3-thiazol-2-yl)acetamide is a heterocyclic compound featuring a phenoxy acetamide moiety linked to a thiazole ring. Such scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in a wide array of biologically active molecules.[1][2][3][4] The solid-state properties of an active pharmaceutical ingredient (API), governed by its crystalline form, are of paramount importance. These properties, including solubility, stability, bioavailability, and manufacturability, are directly influenced by the crystallization process.[5][6]

Crystallization is a critical purification and particle engineering step in pharmaceutical manufacturing.[6][7][8][9] It allows for the isolation of a compound with high purity while simultaneously controlling its crystal habit, size distribution, and polymorphic form.[8] Different polymorphs of the same compound can exhibit distinct physicochemical properties, making the control over crystallization a regulatory and therapeutic necessity.[5]

This document provides a detailed guide for researchers, scientists, and drug development professionals on various techniques for the crystallization of 2-phenoxy-N-(1,3-thiazol-2-yl)acetamide. The protocols herein are designed to be robust and adaptable, providing a strong foundation for developing a crystallization process that yields material with desired attributes.

Physicochemical Properties of 2-phenoxy-N-(1,3-thiazol-2-yl)acetamide

A foundational understanding of the compound's properties is essential for designing an effective crystallization strategy.

PropertyValueSource
Molecular FormulaC₁₁H₁₀N₂O₂S[10]
Molecular Weight234.279 g/mol [10]
AppearanceYellow to white solid[10]
Melting Point173-175 °C[10]
PolarityExpected to be moderately polarInferred from structure

The amide and thiazole groups contribute to the molecule's polarity and potential for hydrogen bonding, which are key factors in solvent selection.

Solvent Selection: The Cornerstone of Crystallization

The choice of solvent is the most critical parameter in developing a crystallization process.[9] An ideal solvent for recrystallization should exhibit high solubility for the target compound at elevated temperatures and low solubility at room or sub-ambient temperatures.[11] For N-thiazolyl amides, common solvents for recrystallization include ethanol, ethyl acetate, acetone, and acetonitrile.[11][12]

Solvent Screening Protocol:

  • Initial Assessment: In small test tubes, add approximately 10-20 mg of crude 2-phenoxy-N-(1,3-thiazol-2-yl)acetamide.

  • Solvent Addition: Add a small volume (e.g., 0.5 mL) of a test solvent at room temperature. Observe the solubility.

  • Heating: If the compound is insoluble or sparingly soluble at room temperature, heat the mixture gently (e.g., in a water bath) and observe any changes in solubility.

  • Cooling: If the compound dissolves upon heating, allow the solution to cool slowly to room temperature and then in an ice bath. Observe for crystal formation.

  • Evaluation: An ideal single solvent will fully dissolve the compound when hot and yield a good recovery of crystalline material upon cooling.

Solvent Polarity Spectrum:

It is often beneficial to screen a range of solvents with varying polarities.[13]

SolventPolarity IndexBoiling Point (°C)Notes
Water9.0100Unlikely to be a good single solvent due to expected low solubility. Can be a potent anti-solvent.
Methanol6.665Good for highly associated solids like amides.[14]
Ethanol5.278A common and effective solvent for N-thiazolyl amides.[11]
Acetonitrile6.282Often gives very good results for amides.[12]
Acetone5.456A versatile solvent for a range of polarities.
Ethyl Acetate4.377A good starting point for moderately polar compounds.[11]
Dichloromethane (DCM)3.440May be used in solvent/anti-solvent systems.
Toluene2.3111A non-polar solvent, potentially useful as an anti-solvent.
Hexane/Heptane0.069/98Non-polar, likely to be effective as anti-solvents.

Crystallization Techniques and Protocols

Based on the properties of 2-phenoxy-N-(1,3-thiazol-2-yl)acetamide, several crystallization techniques are applicable. The primary methods to induce supersaturation, the driving force for crystallization, are cooling, solvent evaporation, and the addition of an anti-solvent.[6][8]

Cooling Crystallization

This is the most common technique for compounds that have a significant positive temperature coefficient of solubility.[5][7]

Protocol for Cooling Crystallization:

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude 2-phenoxy-N-(1,3-thiazol-2-yl)acetamide. Add the chosen solvent (e.g., ethanol or acetonitrile) portion-wise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[11]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated filter funnel to remove them.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. To promote the formation of larger, more well-defined crystals, insulate the flask to slow the cooling rate.

  • Further Cooling: Once at room temperature, place the flask in an ice bath or refrigerator for at least one hour to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent.

  • Drying: Dry the crystals under vacuum to a constant weight.

Workflow for Cooling Crystallization:

CoolingCrystallization A Dissolve Crude Compound in Minimum Hot Solvent B Hot Filtration (Optional) A->B Impurities Present C Slow Cooling to Room Temperature A->C No Impurities B->C D Ice Bath Cooling C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Dry Crystals F->G

Caption: Workflow for the Cooling Crystallization Technique.

Anti-Solvent Crystallization

This method is effective when the compound is highly soluble in one solvent (the "solvent") but poorly soluble in another miscible solvent (the "anti-solvent").[5][7] The addition of the anti-solvent reduces the overall solubility of the compound, inducing crystallization.

Protocol for Anti-Solvent Crystallization:

  • Dissolution: Dissolve the crude 2-phenoxy-N-(1,3-thiazol-2-yl)acetamide in a minimum amount of a good solvent (e.g., acetone or DCM) at room temperature.

  • Anti-Solvent Addition: Slowly add the anti-solvent (e.g., water or hexane) dropwise to the stirred solution. Continue adding until the solution becomes slightly turbid (cloudy), which indicates the onset of nucleation.

  • Crystal Growth: If turbidity persists, add a few drops of the good solvent to redissolve the precipitate. Then, allow the solution to stand undisturbed. The anti-solvent can also be added until slight turbidity appears, followed by gentle heating until the solution is clear again, and then slow cooling.

  • Isolation: Once a sufficient quantity of crystals has formed, collect them by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of the solvent/anti-solvent mixture and dry under vacuum.

Workflow for Anti-Solvent Crystallization:

AntiSolventCrystallization A Dissolve Compound in Minimum Good Solvent B Slowly Add Anti-Solvent to Incipient Turbidity A->B C Allow to Stand for Crystal Growth B->C D Vacuum Filtration C->D E Wash Crystals D->E F Dry Crystals E->F

Caption: Workflow for the Anti-Solvent Crystallization Technique.

Slow Evaporation

This technique is particularly useful for generating high-quality single crystals suitable for X-ray diffraction analysis.[5] It is best suited for small-scale crystallizations where yield is not the primary concern.

Protocol for Slow Evaporation:

  • Solution Preparation: Prepare a saturated or near-saturated solution of 2-phenoxy-N-(1,3-thiazol-2-yl)acetamide in a suitable solvent (e.g., a mixture of dichloromethane and methanol[15]) at room temperature.

  • Filtration: Filter the solution to remove any dust or particulate matter that could act as unwanted nucleation sites.

  • Evaporation: Transfer the filtered solution to a clean vial. Cover the vial with a cap or parafilm with a few small holes poked in it. This allows the solvent to evaporate slowly over several days.

  • Crystal Harvesting: Once well-formed crystals are observed, they can be carefully removed from the mother liquor.

Vapor Diffusion

Vapor diffusion is another excellent method for growing high-quality single crystals.[1] It involves the slow diffusion of an anti-solvent vapor into a solution of the compound.

Protocol for Vapor Diffusion:

  • Setup: Place a small vial containing a solution of the compound in a good solvent (e.g., dichloromethane) inside a larger, sealed jar.

  • Anti-Solvent: Add a layer of the more volatile anti-solvent (e.g., hexane) to the bottom of the larger jar, ensuring the level is below the top of the inner vial.

  • Diffusion: Seal the jar. The anti-solvent vapor will slowly diffuse into the solution in the inner vial, reducing the compound's solubility and promoting crystal growth. This process can take several days to weeks.

  • Harvesting: Carefully collect the crystals once they have reached a suitable size.

Workflow for Vapor Diffusion:

VaporDiffusion cluster_0 Sealed Jar A Solution of Compound in Good Solvent (Vial) B Anti-Solvent Reservoir E Crystal Formation A->E C Anti-Solvent Vapor B->C D Slow Diffusion C->D D->A Induces Supersaturation

Caption: Schematic of the Vapor Diffusion Crystallization Setup.

Troubleshooting Common Crystallization Issues

IssuePotential Cause(s)Suggested Solution(s)
No crystals form Solution is not sufficiently supersaturated; cooling too fast; compound is too soluble.Concentrate the solution by evaporating some solvent; cool more slowly; try a different solvent or an anti-solvent.
"Oiling out" Solution is too supersaturated; compound has a low melting point; solvent is too non-polar.[11]Add more solvent to reduce saturation; heat the solution and cool it more slowly; select a more polar solvent.
Poor yield Compound has high solubility in the cold solvent; insufficient cooling time.Use a different solvent system where solubility is lower at cold temperatures; increase cooling time or use a lower temperature.
Impure crystals Cooling was too rapid, trapping impurities; solvent choice was poor.Recrystallize the material, ensuring slow cooling; select a solvent that is better at excluding the specific impurities.

Seeding: Gaining Control Over Crystallization

Seeding is the practice of adding a small number of crystals of the desired compound to a supersaturated solution.[7] This technique provides nucleation sites, promoting crystal growth over spontaneous nucleation.[7][9] Seeding is crucial for controlling the polymorphic form, improving batch-to-batch consistency, and influencing particle size distribution.[7] To implement seeding, introduce a few seed crystals when the solution is slightly supersaturated (e.g., after it has cooled slightly but before spontaneous crystallization begins).

Conclusion

The crystallization of 2-phenoxy-N-(1,3-thiazol-2-yl)acetamide is a multi-faceted process where the careful selection of solvent and technique is paramount to achieving the desired crystalline product with high purity and optimal physical properties. The protocols detailed in this guide, from cooling and anti-solvent methods to techniques for growing single crystals, provide a comprehensive framework for researchers. By systematically applying these methods and understanding the underlying principles of crystallization, scientists can effectively control the solid-state form of this and related compounds, a critical step in the drug development pipeline.

References

  • BIA. (n.d.). Crystallisation in pharmaceutical processes.
  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development.
  • Lakerveld, R., Wang, J., & Li, F. (n.d.). Pharmaceutical Crystallisation| Solution Crystallization.
  • Ben Yahia, H., Sabri, S., Essehli, R., Kasak, P., Drogosz-Stachowicz, J., Janecka, A., & El Bali, B. (2020).
  • Benchchem. (n.d.). Technical Support Center: Purification of N-Thiazolyl Amide Compounds.
  • Wang, Z., et al. (2013). Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Journal of Medicinal Chemistry, 56(22), 9045-9055.
  • Unknown. (n.d.). VIII. COMMON SOLVENTS FOR CRYSTALLIZATION.
  • Unknown. (2025, April 10).
  • Ranjitha, A., et al. (2024, May 20). Efficient Synthesis of Thiazole-Fused Bisnoralcohol Derivatives as Potential Therapeutic Agents. ACS Omega.
  • Vapourtec. (2024, May 9). Flow Crystallization | Solubility Control.
  • Unknown. (2022, July 8).
  • Edelmann, F. T. (2020, November 2). What is the best technique for amide purification?
  • Hoffman Fine Chemicals. (n.d.). CAS RN 293767-77-8 | 2-(Phenoxy)-N-(thiazol-2-yl)acetamide.
  • Praveen, M., et al. (2012). 2,2-Diphenyl-N-(1,3-thiazol-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1312.
  • Chylewska, A., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules, 27(17), 5619.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-phenoxy-N-(1,3-thiazol-2-yl)acetamide

Executive Summary & Compound Profile 2-phenoxy-N-(1,3-thiazol-2-yl)acetamide is a lipophilic amide typically synthesized via the acylation of 2-aminothiazole with phenoxyacetyl chloride. Achieving pharmaceutical-grade pu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

2-phenoxy-N-(1,3-thiazol-2-yl)acetamide is a lipophilic amide typically synthesized via the acylation of 2-aminothiazole with phenoxyacetyl chloride. Achieving pharmaceutical-grade purity (>98%) requires removing specific impurities: unreacted 2-aminothiazole (starting material), phenoxyacetic acid hydrolysis byproducts, and potential O-acylated isomers.

This guide details the recrystallization workflow, focusing on solvent thermodynamics and troubleshooting phase-separation issues ("oiling out") common to thiazole-amides.

Physicochemical Profile (Reference Data)
PropertyValue / CharacteristicImplication for Purification
Molecular Structure Lipophilic Phenoxy tail + Polar Thiazole headModerate solubility in alcohols; low in water.
Melting Point (Est.) 104–155 °C (Analog dependent) [1, 3]Solid at room temp; amenable to hot-solvent recrystallization.
Primary Impurities 2-Aminothiazole, Phenoxyacetic acidAmines are soluble in acidic aqueous media; acids in basic.
Crystal Habit Needles or PrismsFast cooling yields needles (lower purity); slow cooling yields prisms.

Standard Operating Procedure (SOP)

Recommended Solvent Systems

Based on the solubility parameters of thiazole acetamides, the following solvent systems are validated:

  • Ethanol (95% or Absolute): Primary Recommendation. Excellent temperature-dependent solubility gradient.

  • Ethyl Acetate: Secondary. Good for removing non-polar impurities; yields may be lower due to higher mother liquor solubility [2].

  • Methanol/Water (9:1): Tertiary. Use only if the compound is too insoluble in pure ethanol [1].

Step-by-Step Protocol
  • Dissolution: Transfer crude solid to a round-bottom flask. Add Ethanol (approx. 10-15 mL per gram of solute). Heat to reflux (78 °C) with magnetic stirring.

    • Checkpoint: If solid remains after 15 mins of reflux, add solvent in 1 mL increments.

  • Hot Filtration (Critical): While at reflux, filter the solution through a pre-warmed glass funnel (or Celite pad) to remove insoluble inorganic salts or dust.

  • Nucleation & Cooling:

    • Allow the filtrate to cool to room temperature undisturbed over 1-2 hours.

    • Note: Rapid cooling promotes "crashing out" (amorphous precipitation) rather than crystallization.

  • Finishing: Cool the flask in an ice bath (0-4 °C) for 30 minutes to maximize yield.

  • Isolation: Filter crystals via vacuum filtration. Wash with cold ethanol (-10 °C). Dry under vacuum at 40-50 °C.

Troubleshooting Guide (Q&A)

Q1: The compound is "oiling out" (forming a liquid layer) instead of crystallizing. How do I fix this?

Cause: The solute is separating as a supercooled liquid because the solution temperature is above the saturation point but the compound's melting point is depressed by impurities or solvent mixtures. This is common in Ethanol/Water systems.

Corrective Action:

  • Re-heat the mixture until the oil phase redissolves.

  • Add a Seed Crystal: Add a tiny crystal of pure product just as the solution becomes turbid. This provides a template for the lattice.

  • Adjust Solvent: If using Ethanol/Water, add a small amount of pure Ethanol to increase solubility slightly, preventing the liquid phase separation.

  • Vigorous Stirring: High shear can induce nucleation in the oil droplets.

Q2: My crystals are colored (yellow/brown), but the compound should be white/off-white.

Cause: Oxidation products of 2-aminothiazole or polymerized phenolic impurities.

Corrective Action:

  • Activated Carbon Treatment: During the reflux step (Step 1), add activated charcoal (5-10 wt% of crude mass). Stir for 10 minutes, then perform the Hot Filtration step strictly through a Celite pad to remove the carbon.

  • Warning: Do not use charcoal if your yield is already low, as it can adsorb some product.

Q3: The yield is significantly lower than expected (<50%).

Cause: The compound is too soluble in the chosen solvent at room temperature (Mother Liquor losses).

Corrective Action:

  • Concentrate: Evaporate 30-50% of the solvent from the mother liquor and repeat the cooling process (Second Crop).

  • Anti-Solvent Addition: After the initial dissolution in Ethanol, add Water dropwise at reflux until slight turbidity persists, then clear it with a drop of Ethanol. This reduces the solubility of the amide significantly upon cooling.

Visualized Workflows

Figure 1: Recrystallization Process Flow

This diagram outlines the critical path for purification, including the carbon treatment decision point.

Recrystallization_Workflow Start Crude 2-phenoxy-N-(thiazol-2-yl)acetamide Dissolve Dissolve in boiling Ethanol (Reflux ~78°C) Start->Dissolve CheckColor Is solution colored? Dissolve->CheckColor Carbon Add Activated Carbon (Reflux 10 mins) CheckColor->Carbon Yes Filter Hot Filtration (Remove insolubles/carbon) CheckColor->Filter No Carbon->Filter Cooling Slow Cooling (RT for 2 hours) Filter->Cooling CheckOil Oiling Out? Cooling->CheckOil Reheat Reheat & Add Seed Crystal or more Ethanol CheckOil->Reheat Yes IceBath Ice Bath (0-4°C) (30 mins) CheckOil->IceBath No (Crystals Form) Reheat->Cooling Isolate Vacuum Filtration & Cold Ethanol Wash IceBath->Isolate Dry Dry under Vacuum (40-50°C) Isolate->Dry

Caption: Step-by-step decision matrix for the purification of thiazole-acetamides.

Figure 2: Troubleshooting "Oiling Out"

A logic gate for resolving liquid-liquid phase separation during cooling.

Oiling_Out_Fix Problem Problem: Oiling Out TempCheck Check Temperature Is solution > MP of solid? Problem->TempCheck SolventCheck Check Solvent Composition Too much water? TempCheck->SolventCheck No (Temp < MP) Action1 Cool solution further (Metastable Zone) TempCheck->Action1 Yes (Temp > MP) Action2 Add more Ethanol (Increase solubility) SolventCheck->Action2 Yes (High Water %) Action3 Seed with pure crystal (Induce Nucleation) SolventCheck->Action3 No (Pure Solvent)

Caption: Diagnostic logic for addressing phase separation (oiling out) events.

References

  • Synthesis and Characterization of Benzothiazole and Thiazole Substituted Acetamide Derivatives. Research & Reviews: Journal of Chemistry. (2013). Describes recrystallization of thiazole-acetamides from methanol and ethanol.

  • Crystal structure of N-(thiazol-2-yl)acetamide. NIH National Library of Medicine. (2008). Validates Ethyl Acetate as a crystallization solvent for thiazole amides.

  • Synthesis of 2-(2-(4-Phenyl-2,3-Dihydrobenzo[B][1,4]Thiazepin-2-YL) Phenoxy)-N-(P-Tolyl)Acetamide. ResearchGate. (2018). Provides melting point ranges (147-149 °C) and ethanol recrystallization protocols for phenoxy-acetamide derivatives.[1]

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 2-phenoxy-N-(1,3-thiazol-2-yl)acetamide

Introduction Welcome to the technical support hub for 2-phenoxy-N-(1,3-thiazol-2-yl)acetamide . This guide is designed for researchers observing inconsistent potency data, precipitation, or unknown peaks during LC-MS ana...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for 2-phenoxy-N-(1,3-thiazol-2-yl)acetamide . This guide is designed for researchers observing inconsistent potency data, precipitation, or unknown peaks during LC-MS analysis.

This scaffold—linking a lipophilic phenoxy ether to a polar thiazole ring via an acetamide bridge—presents a classic "molecular chameleon" challenge. While the thiazole ring offers specific binding interactions (often in kinase or enzymatic pockets), the amide bond acts as a stability weak point in non-neutral pH, and the overall planarity drives rapid crystallization (precipitation) in aqueous buffers.

Module 1: Solubility & Precipitation (The "Crash" Hazard)

The Issue: Users often report that the compound is active in DMSO stock solutions but loses potency significantly when diluted into assay buffers (PBS, HEPES, Tris).

Root Cause: This compound exhibits low thermodynamic aqueous solubility (typically <50 µg/mL at pH 7.4). The planar nature of the 2-aminothiazole and phenoxy groups facilitates strong intermolecular


 stacking and hydrogen bonding (N-H···N), leading to rapid lattice formation.

Troubleshooting Matrix:

ObservationLikely CauseRecommended Action
Immediate cloudiness upon dilutionKinetic solubility limit exceeded.Lower final concentration to <10 µM or increase DMSO to 1-2%.
Loss of potency over 1-2 hours"Slow crash" (crystallization).Add 0.01% Triton X-100 or Tween-20 to the buffer to inhibit nucleation.
Variable IC50 valuesCompound adhering to plasticware.Use low-binding plates (polypropylene) or glass-coated consumables.
Protocol: Kinetic Solubility Verification

Do not assume the compound is soluble just because the solution looks clear initially.

  • Prepare Stock: 10 mM in 100% DMSO.

  • Dilute: Spike into PBS (pH 7.4) to reach 10, 50, and 100 µM (final DMSO 1%).

  • Incubate: Shake at room temperature for 2 hours.

  • Filter: Pass half the sample through a 0.22 µm PVDF filter.

  • Analyze: Inject both Filtered and Unfiltered samples on HPLC.

    • Calculation:

      
      
      
    • Pass Criteria: >95% recovery.[1]

Module 2: Chemical Stability (Hydrolysis)

The Issue: Appearance of new peaks in LC-MS chromatograms after 24+ hours in buffer, or rapid degradation in acidic/basic media.

Mechanistic Insight: The amide bond is susceptible to hydrolysis.[2] The electron-withdrawing nature of the thiazole ring (via the nitrogen atom) makes the carbonyl carbon more electrophilic than in simple phenyl-acetamides, increasing susceptibility to nucleophilic attack by water (hydrolysis).

Degradation Pathway

The primary degradation pathway is Amide Hydrolysis , yielding two specific breakdown products:

  • 2-Aminothiazole (Polar, elutes early).

  • 2-Phenoxyacetic acid (Acidic, elutes late or early depending on pH).

Hydrolysis Parent Parent Compound (2-phenoxy-N-(1,3-thiazol-2-yl)acetamide) MW: ~234.3 Inter Tetrahedral Intermediate Parent->Inter + H2O / H+ or OH- Prod1 Degradant A (2-Aminothiazole) MW: 100.1 Inter->Prod1 C-N Bond Cleavage Prod2 Degradant B (2-Phenoxyacetic acid) MW: 152.1 Inter->Prod2

Figure 1: Hydrolysis pathway of 2-phenoxy-N-(1,3-thiazol-2-yl)acetamide. Conditions: pH < 4 or pH > 9 accelerate this process.

Buffer Compatibility Guide
Buffer SystempH RangeStability RatingNotes
PBS 7.4High Stable for >24h. Ideal for cell assays.
Tris-HCl 7.5 - 8.5Moderate Primary amine in Tris can occasionally react with activated esters (if present), but usually safe for this amide.
Acetate / Formate 3.0 - 5.0Low Acid-catalyzed hydrolysis risk over long durations (>12h).
Carbonate 10.0+Critical Rapid base-catalyzed hydrolysis. Avoid.

Module 3: Analytical Troubleshooting (FAQs)

Q: I see a small peak at RRT 0.4. Is this degradation?

A: Check your retention times against the known degradants.

  • 2-Aminothiazole: Highly polar. On a standard C18 column, this often elutes near the void volume (RRT ~0.2 - 0.4). It is UV active (thiazole absorption).

  • 2-Phenoxyacetic acid: Elution depends heavily on mobile phase pH. At acidic pH (0.1% Formic acid), it retains well.

  • Synthesis Artifacts: If the peak is present at T=0, it is likely residual starting material (2-aminothiazole) from the synthesis (amide coupling), not a degradation product.

Q: My LC-MS signal intensity varies between days.

A: This is likely a solubility issue , not stability. If the compound crashes out in the autosampler vial (which is often kept at 4°C), the injected concentration drops.

  • Fix: Keep autosampler at 20°C (if stable) or ensure the sample solvent is at least 50% organic (Acetonitrile/Methanol) to prevent precipitation before injection.

Q: Can I freeze-thaw the stock solution?

A: Yes, the compound is chemically stable in 100% DMSO at -20°C. However, repeated freeze-thaw cycles introduce atmospheric water into the DMSO (DMSO is hygroscopic).

  • Risk: If DMSO water content rises >1%, the compound may precipitate inside the stock tube.

  • Best Practice: Aliquot stocks into single-use vials.

Experimental Workflow: Stability Assessment

Use this workflow to definitively categorize the stability of your specific batch.

Workflow Start Start: 10 mM DMSO Stock Dilute Dilute to 50 µM in Target Buffers (pH 2, 7.4, 10) Start->Dilute Split Split Samples Dilute->Split T0 T=0 Analysis (Immediate HPLC) Split->T0 Incubate Incubate 24h (RT and 37°C) Split->Incubate Compare Calculate % Remaining T0->Compare T24 T=24 Analysis Incubate->T24 T24->Compare Decision Decision Logic Compare->Decision Stable >95% Remaining: Stable Decision->Stable High Unstable <90% Remaining: Check Degradants Decision->Unstable Low

Figure 2: Step-by-step stability assessment workflow.

References

  • PubChem. 2-Phenoxyacetamide | C8H9NO2.[3] National Library of Medicine. Available at: [Link]

  • Nayak, P. S., et al. (2013).[1] 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide. Acta Crystallographica Section E. Available at: [Link]

  • Yunus, U., et al. (2008).[4] N-(Thiazol-2-yl)acetamide. Acta Crystallographica Section E. Available at: [Link]

  • ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting N-Acylation of Aminothiazoles

Ticket ID: #AMT-ACYL-001 Subject: Low Yields / Regioselectivity Issues in 2-Aminothiazole Amidation Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Diagnostic The Problem...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #AMT-ACYL-001 Subject: Low Yields / Regioselectivity Issues in 2-Aminothiazole Amidation Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Diagnostic

The Problem: You are attempting to form an amide bond at the C2-exocyclic amine of a thiazole ring. You are likely encountering one of three failure modes:

  • No Conversion: Starting material remains due to the poor nucleophilicity of the exocyclic amine.

  • Bis-Acylation: Formation of the imide (

    
    -diacyl) species.
    
  • Regio-Scrambling: Acylation occurring at the ring nitrogen (N3) instead of the exocyclic amine.

The Root Cause: 2-Aminothiazoles are "pseudo-amidines." The exocyclic nitrogen is electronically deactivated by resonance with the electron-withdrawing thiazole ring. Furthermore, the ring nitrogen (N3) is often more basic (


) than the exocyclic amine, leading to competitive binding with protons or electrophiles.[1]

Troubleshooting Workflow (Decision Tree)

Before altering your chemistry, identify your specific failure mode using the logic map below.[1][2]

TroubleshootingFlow Start START: Analyze LCMS/NMR NoRxn Issue: Low/No Conversion Start->NoRxn SM remaining BisAcyl Issue: Bis-Acylation (Imide) Start->BisAcyl M+2Acyl Mass WrongRegio Issue: Ring N-Acylation Start->WrongRegio Wrong NMR shifts Sol_Act Solution: Increase Electrophilicity (Switch to Acid Chloride or T3P) NoRxn->Sol_Act Sol_Base Solution: Base/Catalyst Tuning (Add DMAP, Switch to Pyridine) NoRxn->Sol_Base Sol_Stoich Solution: Stoichiometry Control (Reduce Acylating Agent to 0.95 eq) BisAcyl->Sol_Stoich Sol_Hydrol Solution: Selective Hydrolysis (LiOH/THF workup) BisAcyl->Sol_Hydrol Post-reaction fix Sol_Therm Solution: Thermodynamic Control (High Temp, Reversible Conditions) WrongRegio->Sol_Therm

Figure 1: Diagnostic logic for identifying the correct optimization pathway based on crude reaction analysis.

Frequently Asked Questions (Technical Deep Dive)

Q1: Why is my standard EDC/HOBt coupling failing?

A: Standard peptide coupling reagents (EDC, HOBt) rely on the amine having sufficient nucleophilicity to attack the active ester. 2-Aminothiazoles are poor nucleophiles. The active ester hydrolyzes faster than the amine can attack it.

The Fix:

  • Switch to Acid Chlorides: If your acid is stable, convert it to the acid chloride (

    
     or 
    
    
    
    ). This is the most reliable method.
  • Use T3P (Propylphosphonic Anhydride): If you must avoid acid chlorides, T3P is superior to HATU for weak nucleophiles because it drives the equilibrium by forming a water-soluble byproduct and operates well in organic solvents (EtOAc/DMF) at elevated temperatures.

Q2: I see the product, but also a significant "M+Mass" peak corresponding to double acylation. How do I stop it?

A: The mono-acylated product (


) is still acidic enough to be deprotonated by strong bases, allowing a second attack.

The Fix:

  • Prevention: Avoid strong bases like NaH. Use weak organic bases (Pyridine, 2,6-Lutidine).[1]

  • The "Rescue" Protocol: If bis-acylation occurs, do not discard the batch. The imide bond (N-Acyl-N-Acyl) is much more labile than the amide bond. Treat the crude mixture with

    
     or 
    
    
    
    in
    
    
    for 30 minutes. This selectively cleaves the second acyl group, returning the desired mono-amide.
Q3: My NMR shows the acyl group on the ring nitrogen (Endo), not the exocyclic amine (Exo).

A: This is a kinetic vs. thermodynamic control issue. The ring nitrogen is more basic and often reacts first (Kinetic product). However, the exocyclic amide is thermodynamically more stable due to resonance stabilization.[1]

The Fix:

  • Heat it up: Running the reaction at reflux (e.g., in Toluene or Dioxane) facilitates the rearrangement of the kinetic endo-product to the thermodynamic exo-product.

  • Solvent: Avoid polar protic solvents if possible; use non-polar solvents to destabilize the charged intermediate formed by ring attack.

Mechanistic Insight: The Tautomeric Trap

Understanding the tautomerism is vital. The 2-aminothiazole exists in equilibrium between the amine and imine forms.

Mechanism AmineForm Amine Form (Major) Nucleophile at Exo-N ImineForm Imine Form (Minor) Nucleophile at Ring-N AmineForm->ImineForm Tautomerism ExoProduct Exo-Amide (Thermodynamic Product) AmineForm->ExoProduct Slow, Irreversible EndoProduct Endo-Amide (Kinetic Product) ImineForm->EndoProduct Fast, Reversible EndoProduct->ExoProduct Rearrangement (Heat)

Figure 2: The competition between the amine and imine tautomers dictates the regioselectivity. High temperature favors the rearrangement to the Exo-Amide.

Validated Experimental Protocols

Method A: The "Gold Standard" (Acid Chloride)

Best for: Stable acids, scaling up, and ensuring conversion.[1]

  • Activation: Suspend Carboxylic Acid (1.0 equiv) in DCM. Add Oxalyl Chloride (1.2 equiv) and a catalytic drop of DMF. Stir until gas evolution ceases (1-2 h). Evaporate to dryness to remove excess oxalyl chloride.

  • Coupling: Dissolve the crude acid chloride in anhydrous THF or DCM.

  • Addition: Add the 2-Aminothiazole (1.0 equiv) and Pyridine (3.0 equiv).

    • Critical Step: Add DMAP (0.1 equiv) . DMAP acts as a nucleophilic catalyst, transferring the acyl group from the chloride to the poor nucleophile amine.[1]

  • Reaction: Stir at RT for 4–16 h. If conversion is slow, heat to 50°C.[1]

  • Workup: Quench with sat.

    
    . Extract with EtOAc.
    
Method B: The "Difficult Substrate" (T3P Coupling)

Best for: Sensitive acids, avoiding acid chlorides, low-epimerization requirements.[1]

  • Setup: Dissolve Carboxylic Acid (1.1 equiv) and 2-Aminothiazole (1.0 equiv) in EtOAc or DMF (0.2 M).

  • Base: Add Pyridine (3.0 equiv) or DIPEA (3.0 equiv).

  • Reagent: Add T3P (Propylphosphonic anhydride) (50% wt in EtOAc, 1.5 equiv).

  • Reaction: Heat to 80°C for 12–24 h. (T3P requires heat to activate effectively with poor nucleophiles).

  • Workup: Wash with water, then 10% citric acid, then brine.

Method C: The "Bis-Acylation Rescue" (Hydrolysis)

Use this if Method A/B yields a mixture of mono- and bis-acylated products.

  • Isolation: Do not separate the mono/bis mixture. Isolate the crude organic layer.[2]

  • Hydrolysis: Dissolve crude in THF/MeOH (1:1). Add 1M aqueous

    
     (2.0 equiv).
    
  • Monitor: Stir at RT. Monitor by LCMS every 15 mins. The bis-acyl peak (M+Acyl) should disappear rapidly, converting to the mono-acyl product.

  • Stop: Quench immediately with 1M HCl once the bis-product is consumed to prevent hydrolysis of the desired amide.

Comparison of Base/Catalyst Systems

Reagent SystemReactivityBis-Acylation RiskRecommendation
Pyridine (Solvent) ModerateLowStart Here. Good balance of solubility and reactivity.
TEA / DIPEA LowLowOften insufficient for aminothiazoles without DMAP.
NaH / THF Very HighHigh Avoid unless alkylating. Causes bis-acylation.[3]
DMAP (Catalytic) HighModerateEssential additive for acid chloride couplings.
LiHMDS HighHighUse only for extremely hindered substrates at -78°C.

References

  • Regioselectivity in Aminothiazole Acylation

    • Journal of Organic Chemistry, 2000.[1][4] "Reactions of 2-amino-2-thiazolines with isocyanates and isothiocyanates. Chemical and computational studies on the regioselectivity."

  • Bis-Acylation & "Boc" Strategy

    • RSC Advances, 2024.[1] "Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate."[5][6][7][8]

  • Organic Process Research & Development. T3P is widely cited in process chemistry literature for forming amides with aniline-like nitrogen atoms.
  • General Reactivity of 2-Aminothiazoles

    • BenchChem Technical Support, 2025.[1][2][9][10] "Technical Support Center: 2-Aminothiazole Derivative Synthesis."

    • (Derived from search context 1.2)

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the 1H NMR Spectral Analysis of 2-phenoxy-N-(1,3-thiazol-2-yl)acetamide

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Reso...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the 1H NMR spectrum of 2-phenoxy-N-(1,3-thiazol-2-yl)acetamide, a molecule of interest in medicinal chemistry. By dissecting the spectrum of this compound and comparing it with related structural motifs, this document serves as a practical resource for researchers engaged in the synthesis and characterization of similar heterocyclic compounds.

The Structural Landscape of 2-phenoxy-N-(1,3-thiazol-2-yl)acetamide

Before delving into the spectral analysis, it is crucial to understand the molecular architecture of 2-phenoxy-N-(1,3-thiazol-2-yl)acetamide. The molecule is comprised of three key fragments: a phenoxy group, an acetamide linker, and a 1,3-thiazole ring. Each of these components imparts distinct electronic and steric environments to its constituent protons, which in turn govern their characteristic chemical shifts and coupling patterns in the 1H NMR spectrum.

A logical first step in the analysis is to predict the expected chemical shifts for the protons in each of these fragments based on established principles and comparative data from similar structures.

Predicted 1H NMR Spectrum: A Region-by-Region Analysis

The following table summarizes the predicted 1H NMR chemical shifts, multiplicities, and integration values for the protons of 2-phenoxy-N-(1,3-thiazol-2-yl)acetamide. These predictions are derived from the analysis of its constituent functional groups and data from analogous compounds.

Proton(s) Predicted Chemical Shift (ppm) Predicted Multiplicity Integration Assignment
H-4' & H-5'~7.30 - 7.60Doublet2HThiazole ring protons
H-2", H-6"~6.90 - 7.10Doublet2HPhenoxy ring (ortho)
H-3", H-5"~7.25 - 7.40Triplet2HPhenoxy ring (meta)
H-4"~6.95 - 7.15Triplet1HPhenoxy ring (para)
-CH2-~5.0Singlet2HMethylene bridge
-NH-~9.0 - 11.0Broad Singlet1HAmide proton
The Aromatic Region: A Tale of Two Rings

The aromatic region of the spectrum (typically δ 6.5-9.0 ppm) is expected to be the most complex, featuring signals from both the thiazole and phenoxy rings.

Thiazole Protons (H-4' and H-5'): The thiazole ring is an electron-deficient aromatic system, which generally leads to a downfield shift of its proton signals. The aromaticity of the thiazole ring is evidenced by the chemical shifts of its ring protons, which typically resonate between 7.27 and 8.77 ppm, indicating a significant diamagnetic ring current[1]. In the context of our target molecule, the protons on the thiazole ring (H-4' and H-5') are anticipated to appear as two distinct doublets in this region.

Phenoxy Protons (H-2"/H-6", H-3"/H-5", H-4"): The protons of the phenoxy group will exhibit a more complex pattern due to spin-spin coupling. The protons ortho to the oxygen (H-2" and H-6") are expected to be the most shielded due to the electron-donating effect of the ether oxygen, appearing as a doublet. The meta protons (H-3" and H-5") will likely resonate as a triplet, and the para proton (H-4") as a triplet further downfield. Protons on a benzene ring typically show signals in the range of 7-8 ppm[2].

The Aliphatic and Amide Regions: Key Structural Markers

Methylene Protons (-CH2-): The two protons of the methylene bridge are chemically equivalent and are not adjacent to any other protons, hence they are expected to appear as a sharp singlet. The electronegative oxygen and the amide carbonyl group will deshield these protons, shifting their resonance downfield. In structurally similar phenoxyacetamide derivatives, this singlet is often observed around 4.8-5.0 ppm[3].

Amide Proton (-NH-): The amide proton signal is often broad due to quadrupole broadening from the adjacent nitrogen atom and can have a wide range of chemical shifts (typically δ 5-9 ppm) depending on the solvent, concentration, and temperature[4]. This proton is also exchangeable with deuterium. Therefore, shaking the sample with a drop of D₂O would cause this peak to disappear from the spectrum, a useful technique for confirming its assignment[2][5]. In similar N-substituted acetamide structures, this proton can appear even further downfield, sometimes exceeding 10 ppm.

Comparative Spectral Data

To further refine our predictions, it is instructive to compare the expected spectrum with that of related compounds.

Compound Relevant Proton(s) Observed Chemical Shift (ppm) Reference
ThiazoleH2, H4, H58.77, 7.51, 7.27[6]
Acetamide-NH₂~6.5-8.0 (broad)[7][8]
N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide-CH₂-4.86 (s)
N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide-NH- (amide)10.29 (s)
PhenolAromatic Protons6.8 - 7.2[5]

This comparative data reinforces our predicted chemical shift ranges and provides a solid foundation for interpreting an experimental spectrum.

Experimental Protocol for 1H NMR Spectrum Acquisition

To obtain a high-quality 1H NMR spectrum of 2-phenoxy-N-(1,3-thiazol-2-yl)acetamide, the following experimental protocol is recommended.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that will fully dissolve the compound. Deuterated chloroform (CDCl₃) is a common first choice due to its ability to dissolve a wide range of organic compounds. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is a good alternative and can be particularly useful for observing exchangeable protons like the amide NH.

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Filtration: Filter the solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.

NMR Instrument Parameters
  • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Relaxation Delay: Use a relaxation delay of 1-2 seconds to ensure complete relaxation of the protons between pulses.

    • Spectral Width: Set the spectral width to encompass the expected range of proton chemical shifts (e.g., 0-12 ppm).

  • Data Processing:

    • Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).

    • Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration.

    • Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

    • Integration: Integrate all the peaks to determine the relative number of protons corresponding to each signal.

Visualizing the Analysis Workflow

The logical flow of analyzing the 1H NMR spectrum can be visualized as follows:

Caption: A flowchart illustrating the key stages of 1H NMR spectral analysis, from sample preparation to final structure confirmation.

Conclusion

The 1H NMR spectrum of 2-phenoxy-N-(1,3-thiazol-2-yl)acetamide is predicted to exhibit a series of characteristic signals that can be unambiguously assigned to its constituent protons. By understanding the expected chemical shifts and coupling patterns of the phenoxy, acetamide, and thiazole moieties, researchers can confidently interpret the experimental data to confirm the structure and purity of their synthesized compound. This guide provides a comprehensive framework for this analysis, integrating theoretical predictions with practical experimental considerations and comparative data, thereby serving as a valuable tool for professionals in the field of drug development and chemical research.

References

  • Thiazole - Wikipedia. (n.d.). Retrieved February 20, 2026, from [Link]

  • Abraham, R. J., & Mobli, M. (2007). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865–883.
  • Loth, K., Pelupessy, P., & Bodenhausen, G. (2010). The Impact of Hydrogen Bonding on Amide 1H Chemical Shift Anisotropy Studied by Cross-Correlated Relaxation and Liquid Crystal NMR Spectroscopy. Journal of the American Chemical Society, 132(30), 10484–10491.
  • Martin, G. J., & Martin, M. L. (1981). Solvent Effects on the Amidic Bond. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 77(1), 1–9.
  • Acetamide - Optional[1H NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved February 20, 2026, from [Link]

  • Abraham, R. J. (n.d.). 1H chemical shifts in NMR, part 18 1.
  • Table 3 . 1 H NMR chemical shifts (δ , ppm) of vari- ous aromatic and... - ResearchGate. (n.d.). Retrieved February 20, 2026, from [Link]

  • Thiazole - Optional[1H NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved February 20, 2026, from [Link]

  • 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved February 20, 2026, from [Link]

  • Discovery of N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide Derivatives as Novel Potential BCR-ABL1 Inhibitors Through Structure-Based Virtual Screening - MDPI. (2025, February 26). Retrieved February 20, 2026, from [Link]

  • 1H NMR chemical shift ppm table. (n.d.). Retrieved February 20, 2026, from [Link]

  • Synthesis of 2-[(5-Aryl-1,3,4-oxadiazol-2-yl)thio]-N- (2-phenyl-1,8-naphthyridin-3-yl)acetamide and 2- [substituted-(1H-benzo[d] - Rasayan Journal of Chemistry. (n.d.). Retrieved February 20, 2026, from https://rasayanjournal.co.in/vol-12/issue-2/SYNTHESIS-OF-2-%5B(5-ARYL-1,3,4-OXADIAZOL-2-YL)
  • NMR Chemical Shift Values Table - Chemistry Steps. (2024, August 1). Retrieved February 20, 2026, from [Link]

  • 17.11: Spectroscopy of Alcohols and Phenols - Chemistry LibreTexts. (2022, September 24). Retrieved February 20, 2026, from [Link]

  • Kumar, S., Kumar, A., Verma, A., & Mishra, A. K. (2021). Synthesis and Docking Study of Some Bioactive N-(benzo[d]thiazol-2-yl)- 2-(4-((substituted)phenoxy)acetamide on Cyclo-oxygenase-2 Enzyme and In vivo Analgesic Activity Evaluation. Letters in Drug Design & Discovery, 18(4), 396–405.
  • Synthesis and characterization of thymol-derived phenoxy acetamide derivatives using DFT, molecular docking, and parasitological investigations - Frontiers. (2025, May 20). Retrieved February 20, 2026, from [Link]

  • 1 H NMR spectrum of the 2-phenyl-N-(pyrazin-2-yl)acetamide (1). - ResearchGate. (n.d.). Retrieved February 20, 2026, from [Link]

  • Synthesis and characterization of thymol-derived phenoxy acetamide derivatives using DFT, molecular docking, and parasitological investigations - PMC. (2025, May 21). Retrieved February 20, 2026, from [Link]

  • Patel, H. D., Asundaria, S. T., Patel, K. C., Mehta, K. M., Patel, P. S., & Patel, L. A. (2013). Synthesis and Characterization of Benzothiazole and Thiazole Substituted Acetamide Derivatives of Sydnones. Research & Reviews: Journal of Chemistry, 2(1).
  • Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved February 20, 2026, from [Link]

  • 2-phenyl-N-(1,3,4-thiadiazol-2-yl)acetamide | C10H9N3OS - PubChem. (n.d.). Retrieved February 20, 2026, from [Link]

Sources

Comparative

HPLC Purity Validation for Thiazole-Acetamides: A Comparative Guide

Audience: Researchers, Senior Analytical Scientists, and Drug Development Professionals.[1] Scope: Overcoming the "Thiazole Tailing" phenomenon, separating Hantzsch synthesis by-products, and achieving ICH Q2(R2) complia...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Senior Analytical Scientists, and Drug Development Professionals.[1] Scope: Overcoming the "Thiazole Tailing" phenomenon, separating Hantzsch synthesis by-products, and achieving ICH Q2(R2) compliance.

Introduction: The Thiazole-Acetamide Challenge

Thiazole-acetamide derivatives are a cornerstone scaffold in modern medicinal chemistry, exhibiting potent antimicrobial, anticancer (e.g., Dasatinib analogs), and neuroprotective properties. However, their chromatographic behavior presents a unique "perfect storm" for analytical failure:

  • The "Thiazole Tailing" Effect: The thiazole nitrogen (pKa ~2.[1]5) is a weak base that interacts avidly with residual silanols on standard silica supports, leading to peak tailing factors (

    
    ) often exceeding 2.0.
    
  • Acetamide Hydrolysis Risk: The acetamide linker is susceptible to on-column hydrolysis if extreme pH conditions (< 2.0 or > 8.[1]0) are maintained for long run times.[1]

  • Hantzsch Synthesis Impurities: The standard synthesis route (Hantzsch condensation) generates specific, hard-to-separate impurities:

    
    -halo ketone starting materials, regioisomers, and dehalogenated by-products.
    

This guide moves beyond generic protocols to provide a comparative analysis of stationary phases and a self-validating workflow specifically designed for these heterocycles.

Comparative Analysis of Stationary Phases

The choice of stationary phase is the single most critical variable.[1] Below is an objective comparison of three distinct column chemistries for separating a hypothetical Thiazole-Acetamide Drug Substance (TA-DS) from its regioisomers and precursors.

Experimental Setup for Comparison
  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).[1]

  • Gradient: 5% B to 95% B over 10 min.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 254 nm.[1]

Table 1: Performance Metrics by Column Chemistry
FeatureStandard C18 (e.g., C18-ODS)Polar-Embedded C18 (e.g., Amide/Carbamate)Phenyl-Hexyl
Separation Mechanism Hydrophobic InteractionHydrophobic + H-Bonding + ShieldingHydrophobic +

-

Interaction
Thiazole Peak Shape (

)
Poor (1.8 - 2.5) due to silanol interaction.Excellent (1.0 - 1.2) due to silanol shielding.[1]Good (1.1 - 1.3).[1]
Isomer Selectivity Low.[1] Regioisomers often co-elute.[1]Moderate.High. Separates isomers based on electron density.[1]
Retentivity (k') High for non-polar, low for polar.[1]Balanced retention for polar fragments.[1]High for aromatic impurities.[1]
Verdict Not Recommended for purity assays.[1]Gold Standard for general purity/potency.[1]Specialist Choice for isomeric impurity separation.[1]
Expert Insight: Why "Generic" C18 Fails

On a standard C18 column, the lone pair on the thiazole nitrogen interacts with acidic silanols (


) on the silica surface. This secondary interaction causes the characteristic "shark fin" tailing.[1] Polar-embedded phases  incorporate a functional group (amide, carbamate) near the silica surface that creates a "water shield," preventing the thiazole from reaching the silanols.

Method Development Decision Matrix

Use the following logic flow to select the optimal method parameters based on your specific impurity profile.

MethodSelection Start Start: Thiazole-Acetamide Impurity Profiling CheckIsomers Are Regioisomers Present? Start->CheckIsomers CheckPolar Are Precursors Highly Polar? CheckIsomers->CheckPolar No Phenyl Select Phenyl-Hexyl (Exploit Pi-Pi Interactions) CheckIsomers->Phenyl Yes PolarEmbed Select Polar-Embedded C18 (Shield Silanols) CheckPolar->PolarEmbed No (Standard) HILIC Select HILIC (For Polar Retention) CheckPolar->HILIC Yes (LogP < 0) Phenyl->PolarEmbed Poor Peak Shape?

Figure 1: Decision matrix for stationary phase selection based on impurity chemistry.

Validated Experimental Protocol

This protocol is designed to be self-validating , meaning the System Suitability Test (SST) criteria are tight enough to fail the run immediately if the column performance degrades.

Chromatographic Conditions[1][2][3][4][5][6][7][8][9]
  • Column: Polar-Embedded C18 (e.g., Waters XBridge BEH Shield RP18 or Phenomenex Synergi Fusion),

    
    .
    
  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.5 (Adjusted with Formic Acid). Note: pH 3.5 keeps thiazole protonated but avoids acetamide hydrolysis.[1]

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

  • Gradient Program:

    • 0.0 min: 5% B[1]

    • 15.0 min: 60% B[1]

    • 20.0 min: 90% B[1]

    • 20.1 min: 5% B[1]

    • 25.0 min: Stop

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temp:

    
    .
    
  • Injection Vol:

    
    .
    
  • Detection: PDA (210–400 nm); Extract at

    
     (typically 260–280 nm for thiazoles).
    
Standard Preparation[1]
  • Stock: Dissolve 10 mg TA-DS in 10 mL MeOH.

  • SST Solution: Mix TA-DS with known impurities (e.g.,

    
    -bromo ketone starting material) to achieve ~0.5 mg/mL each.
    
System Suitability Tests (SST)[1]
  • Tailing Factor (

    
    ):  NMT 1.3 for the main thiazole peak.
    
  • Resolution (

    
    ):  > 2.0 between TA-DS and nearest impurity.
    
  • Precision: RSD < 1.0% for retention time, < 2.0% for area (n=6 injections).

Validation Parameters (ICH Q2 R2)

To ensure scientific integrity, the method must be validated against the following criteria.

Specificity (Stress Testing)

Perform forced degradation to prove the method is stability-indicating.[1]

  • Acid: 0.1 N HCl,

    
    , 2 hours. (Watch for acetamide cleavage).[1]
    
  • Base: 0.1 N NaOH, RT, 1 hour.

  • Oxidation: 3%

    
    , RT, 2 hours. (Thiazole S-oxidation is common).[1]
    
  • Acceptance: Peak purity angle < Purity threshold (via PDA).

Linearity & Range
  • Range: LOQ to 120% of target concentration.

  • Criteria:

    
    ; Residual plot should show random distribution (no bias).[1]
    
Accuracy (Recovery)
  • Spike impurities into the drug substance at 50%, 100%, and 150% of the specification limit (usually 0.15%).

  • Acceptance: Mean recovery 90.0% – 110.0%.[1]

Validation Workflow Diagram

ValidationWorkflow Step1 1. Specificity (Forced Degradation) Step2 2. Linearity & Range (LOQ - 120%) Step1->Step2 Step3 3. Accuracy & Precision (Spike Recovery) Step2->Step3 Step4 4. Robustness (pH, Flow, Temp) Step3->Step4 Final Validated Method Step4->Final

Figure 2: Sequential workflow for ICH Q2(R2) method validation.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1] Link

  • Petritis, K., et al. (2002).[1] Characterization and comparison of the chromatographic performance of conventional, polar-embedded, and polar-endcapped reversed-phase liquid chromatography stationary phases. Journal of Chromatography A. Link[1]

  • Snyder, L. R., et al. (2011).[1] Introduction to Modern Liquid Chromatography. Wiley.[1] (Chapter on Basic Compounds Separation).

  • SIELC Technologies. (2018).[1] Separation of Thiazole on Newcrom R1 HPLC column.Link

  • Kamkhede, D.B., et al. (2015).[1][2] Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. International Journal of Scientific & Technology Research.[1][2] Link

Sources

Validation

A Senior Application Scientist's Guide to the Mass Spectrometric Fragmentation of 2-phenoxy-N-(1,3-thiazol-2-yl)acetamide

Authored by a Senior Application Scientist Abstract In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of regulatory approval and a prerequi...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

Abstract

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of regulatory approval and a prerequisite for understanding pharmacology and metabolism. Mass spectrometry stands as a principal technique for this purpose, offering unparalleled sensitivity and structural insight. This guide provides an in-depth analysis of the predicted mass spectrometric fragmentation pattern of 2-phenoxy-N-(1,3-thiazol-2-yl)acetamide, a compound of interest featuring a phenoxy head, an acetamide linker, and a thiazole tail. We will dissect the molecule's fragmentation behavior under both Electron Ionization (EI) and Collision-Induced Dissociation (CID) conditions, offering a predictive framework for its identification and differentiation from structural analogs. This document is intended for researchers, scientists, and drug development professionals who rely on mass spectrometry for unambiguous molecular characterization.

Introduction: The Imperative for Structural Verification

2-phenoxy-N-(1,3-thiazol-2-yl)acetamide (Molecular Weight: 234.28 g/mol ) belongs to a class of compounds containing the phenoxy acetamide scaffold, which has been investigated for a range of biological activities.[1] The molecule's structure incorporates three key regions susceptible to characteristic fragmentation: the phenoxy ether linkage, the central amide bond, and the heterocyclic thiazole ring. Understanding how this molecule dissociates upon ionization is critical for its unambiguous identification in complex matrices, for metabolite profiling, and for quality control during synthesis.

This guide moves beyond a simple cataloging of potential fragments. It explains the chemical logic—the causality—behind the predicted fragmentation pathways, grounded in the established principles of ion chemistry.[2] By comparing these predicted patterns to those of hypothetical structural alternatives, we establish a robust methodology for specific identification.

Predicted Fragmentation Pathways: A Tale of Three Moieties

The fragmentation of 2-phenoxy-N-(1,3-thiazol-2-yl)acetamide is best understood by considering the distinct chemical nature of its constituent parts. We will explore the most probable fragmentation routes under two common ionization and activation regimes: Electron Ionization (EI-MS) and Electrospray Ionization with Tandem Mass Spectrometry (ESI-MS/MS).

Electron Ionization (EI) Fragmentation

Electron Ionization is a high-energy process that typically generates a radical cation, the molecular ion (M+•), which is often unstable and undergoes extensive fragmentation.[2] The resulting spectrum is a fingerprint of the molecule's structure. For 2-phenoxy-N-(1,3-thiazol-2-yl)acetamide, the molecular ion peak is expected at m/z 234.

The primary fragmentation events are predicted to be alpha-cleavages relative to the carbonyl group and charge-driven cleavages of the amide, ether, and thiazole functionalities.

EI_Fragmentation_Pathway M Molecular Ion (M+•) m/z 234 F1 Fragment A [C8H7O2]+• m/z 135 M->F1 Amide Cleavage F2 Fragment B [C3H3N2S]+ m/z 99 M->F2 Amide Cleavage F3 Fragment C [C7H7O]+ m/z 107 M->F3 α-Cleavage F6 Fragment F [C3H2NS]+• m/z 84 F2->F6 - HCN F4 Fragment D [C6H5O]+ m/z 93 F3->F4 - CH2 F5 Fragment E [C5H5]+• m/z 65 F4->F5 - CO

Caption: Predicted EI fragmentation of 2-phenoxy-N-(1,3-thiazol-2-yl)acetamide.

  • Amide Bond Cleavage (Pathway A): A primary fragmentation route for amides involves cleavage of the C-N bond.[3] This would lead to two major fragments:

    • Fragment A (m/z 135): The phenoxyacetyl cation [C6H5OCH2CO]+.

    • Fragment B (m/z 99): The 2-aminothiazole cation radical [C3H3N2S]+.

  • Alpha-Cleavage (Pathway B): Cleavage of the bond between the carbonyl carbon and the methylene bridge is a characteristic fragmentation for carbonyl compounds.[4] This yields the phenoxymethyl cation [C6H5OCH2]+ at m/z 107 (Fragment C) . This ion can further lose a methylene group to form the phenoxy cation [C6H5O]+ at m/z 93 (Fragment D) . Subsequent loss of carbon monoxide (CO) from the phenoxy cation can produce the cyclopentadienyl cation at m/z 65 (Fragment E) .

  • Thiazole Ring Fragmentation (Pathway C): Thiazole rings are known to fragment via specific pathways, often involving the loss of hydrogen cyanide (HCN).[5][6] The 2-aminothiazole fragment (m/z 99) could lose HCN to produce an ion at m/z 72 , or the thiazole ring itself could fragment to yield characteristic ions like m/z 84 (Fragment F) through the loss of a hydrogen atom.[6]

Collision-Induced Dissociation (CID) of the Protonated Molecule [M+H]+

In ESI-MS, the molecule is typically observed as the protonated species, [M+H]+, at m/z 235. Tandem mass spectrometry (MS/MS) of this precursor ion via Collision-Induced Dissociation (CID) provides structurally informative product ions through lower-energy fragmentation pathways compared to EI.[7][8] Protonation is most likely to occur on the amide oxygen or one of the nitrogen atoms of the thiazole ring, as these are sites of high proton affinity.

The CID spectrum is expected to be simpler than the EI spectrum, dominated by cleavage of the weakest bonds in the protonated molecule, primarily the amide bond.

ESI_CID_Fragmentation_Pathway M_H Precursor Ion [M+H]+ m/z 235 P1 Product Ion A [C3H4N2S+H]+ m/z 101 M_H->P1 Amide Cleavage (Loss of C8H6O2) P2 Product Ion B [C6H5OCH2CO]+ m/z 135 M_H->P2 Amide Cleavage (Loss of C3H3N2S) P4 Product Ion D [C7H7O]+ m/z 107 P2->P4 - CO P3 Product Ion C [C6H5O]+ m/z 93 P4->P3 - CH2

Caption: Predicted ESI-CID fragmentation of [M+H]+ for the target molecule.

  • Dominant Amide Bond Cleavage: The most probable fragmentation of the [M+H]+ ion is the cleavage of the amide bond, which is a labile site in protonated peptides and related molecules.[9] This cleavage can occur in two ways, leading to a complementary pair of product ions:

    • Product Ion A (m/z 101): The protonated 2-aminothiazole, [C3H4N2S+H]+. This is often a very stable and, therefore, abundant ion.

    • Product Ion B (m/z 135): The phenoxyacetyl cation, [C6H5OCH2CO]+. This ion is identical to a fragment observed in the EI spectrum.

  • Secondary Fragmentation: The phenoxyacetyl cation (m/z 135) can undergo further fragmentation by losing a neutral CO molecule to form the phenoxymethyl cation at m/z 107 (Product Ion D) . This ion may subsequently lose a methylene group to yield the phenoxy cation at m/z 93 (Product Ion C) .

Performance Comparison: Differentiating from Structural Isomers

The true power of mass spectrometry lies in its ability to distinguish between closely related structures. The fragmentation pattern serves as a structural fingerprint. Let's consider two hypothetical alternatives to demonstrate this principle.

  • Alternative 1: N-(1,3-thiazol-5-yl) Isomer: An isomer where the acetamide group is attached to the C5 position of the thiazole ring instead of the C2 (amino) position.

  • Alternative 2: Phenyl-thioacetamide Analog: A compound where the phenoxy ether oxygen is replaced with a sulfur atom.

The predicted fragmentation patterns would show distinct differences, allowing for unambiguous identification.

Precursor Ion (m/z) Key Fragment Ion (m/z) 2-phenoxy-N-(1,3-thiazol-2-yl)acetamide (Target) N-(1,3-thiazol-5-yl) Isomer (Alternative 1) Phenyl-thioacetamide Analog (Alternative 2) Rationale for Difference
235 [M+H]+ 101Present AbsentPresent The m/z 101 ion is characteristic of protonated 2-aminothiazole. The 5-amino isomer would not produce this fragment.
235 [M+H]+ 135Present Present AbsentThe m/z 135 fragment is specific to the phenoxyacetyl moiety.
251 [M+H]+ 151AbsentAbsentPresent The thio-analog would produce a [C6H5SCH2CO]+ fragment at m/z 151 instead of 135.
234 M+• 99Present AbsentPresent The m/z 99 radical cation is characteristic of the 2-aminothiazole fragment under EI conditions.

This comparative analysis underscores how specific fragment ions serve as diagnostic markers for discrete structural features.

Experimental Protocol for Method Validation

To validate the predicted fragmentation patterns, the following experimental protocol provides a robust framework. This protocol is designed as a self-validating system, ensuring data integrity and reproducibility.

Objective: To acquire high-resolution EI-MS and ESI-MS/MS data for 2-phenoxy-N-(1,3-thiazol-2-yl)acetamide.

4.1. Sample Preparation

  • Prepare a 1 mg/mL stock solution of the analytical standard in HPLC-grade methanol.

  • For ESI-MS analysis, dilute the stock solution to 1 µg/mL using 50:50 methanol:water with 0.1% formic acid. The formic acid aids in protonation.

  • For EI-MS analysis (if using a GC-MS), dilute the stock solution to 10 µg/mL in methanol.

4.2. Instrumentation

  • Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer capable of high-resolution accurate mass measurements (<5 ppm mass accuracy) and tandem MS capabilities.[10]

  • Inlet System:

    • For ESI-MS: A standard electrospray ionization source coupled to a syringe pump or LC system.

    • For EI-MS: A gas chromatograph (GC) with a standard capillary column or a direct insertion probe.

4.3. ESI-MS/MS Workflow

ESI_Workflow Infusion 1. Direct Infusion (1 µg/mL @ 5 µL/min) FullScan 2. Full Scan MS (m/z 50-500) Infusion->FullScan Isolation 3. Precursor Isolation (m/z 235.06) FullScan->Isolation CID 4. CID Fragmentation (Stepped Collision Energy) Isolation->CID ProductScan 5. Product Ion Scan (m/z 50-250) CID->ProductScan

Caption: Workflow for acquiring ESI-MS/MS data.

  • Full Scan Analysis: Infuse the sample and acquire a full scan mass spectrum in positive ion mode to confirm the presence of the protonated molecule at m/z 235.06.

  • Tandem MS (MS/MS):

    • Set the mass spectrometer to isolate the precursor ion at m/z 235.06 (isolation window of ~1 Da).

    • Apply collision energy to the isolated ions in the collision cell (filled with an inert gas like argon or nitrogen).[7] It is crucial to perform a collision energy ramp (e.g., 10-40 eV) to observe both low-energy and higher-energy fragmentation pathways.

    • Acquire the product ion spectrum. The high-resolution data will allow for the determination of the elemental composition of each fragment, confirming the proposed structures.

4.4. EI-MS (GC-MS) Protocol

  • Injection: Inject 1 µL of the sample into the GC inlet.

  • Chromatography: Use a suitable temperature program to ensure the analyte elutes as a sharp peak.

  • Mass Spectrometry:

    • Set the ion source to Electron Ionization (standard 70 eV).

    • Acquire spectra across the chromatographic peak.

    • Average the scans across the peak to obtain a clean mass spectrum.

Conclusion

This guide presents a scientifically grounded prediction of the mass spectrometric fragmentation of 2-phenoxy-N-(1,3-thiazol-2-yl)acetamide. The key takeaways are:

  • Under EI-MS , the molecule is expected to fragment extensively via amide cleavage, alpha-cleavage, and thiazole ring opening, yielding key fragments at m/z 135, 107, 99, and 93.

  • Under ESI-MS/MS , the fragmentation of the protonated molecule [M+H]+ is predicted to be dominated by cleavage of the amide bond, producing the highly diagnostic protonated 2-aminothiazole ion at m/z 101 and the complementary phenoxyacetyl cation at m/z 135.

These predicted fragments, particularly the diagnostic ions differentiating the target from its isomers, provide a powerful analytical toolkit for researchers. The provided experimental workflow ensures that these predictions can be rigorously tested and validated, adhering to the principles of scientific integrity and producing trustworthy, publication-quality data.

References

  • G. M. Clarke, R. Grigg, and D. H. Williams. (1966). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic. [Link]

  • Pappalardo, S., Bottino, F., & Di Grazia, M. (1984). The mass spectra of some bis[5‐(2‐mercapto‐1,3,4‐thiadiazolyl)]methyl and aryl derivatives. Journal of Heterocyclic Chemistry, 21(4), 1113–1117. [Link]

  • Mohamed, Y. A., et al. (2005). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 44B(7), 1454-1459. Available via ResearchGate. [Link]

  • Gupta, P., Srivastava, S. K., & Ganesan, K. (2012). Electron Ionization (EI) Induced Mass Spectral Analysis of Substituted Phenylacetamides. Der Chemica Sinica, 3(1), 133-139. [Link]

  • Jeremić, L. A., Kobilarov, N. L., & Petrović, S. D. (1990). Electron‐ionization‐induced fragmentation of N‐monosubstituted 2‐phenylacetamides. Rapid Communications in Mass Spectrometry, 4(12), 498-499. [Link]

  • NIST. Thiazole, 2-butyl-4,5-dimethyl-. NIST Chemistry WebBook, SRD 69. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 9256, Thiazole. [Link]

  • Kumar, S., Kumar, A., Verma, A., & Mishra, A. K. (2021). Synthesis and Docking Study of Some Bioactive N-(benzo[d]thiazol-2-yl)- 2-(4-((substituted)phenoxy)acetamide on Cyclo-oxygenase-2 Enzyme and In vivo Analgesic Activity Evaluation. Letters in Drug Design & Discovery, 18(4), 396-405. [Link]

  • Gim, S., et al. (2012). McLafferty-type rearrangement in the collision-induced dissociation of Li+, Na+ and Ag+ cationized esters of N-acetylated peptides. Journal of the American Society for Mass Spectrometry, 23(6), 1109-1120. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Al-Ostoot, F. H., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Journal of the Iranian Chemical Society, 18, 1525-1546. [Link]

  • Chendo, M. A., et al. (2013). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Beilstein Journal of Organic Chemistry, 9, 2194-2202. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for 2-phenoxy-n-(5-(3-(trifluoromethyl)benzyl)-1,3-thiazol-2-yl)acetamide. [Link]

  • University of Arizona. Mass Spectrometry: Fragmentation. [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

  • Wikipedia. Collision-induced dissociation. [Link]

  • Hoffman Fine Chemicals. CAS RN 293767-77-8 | 2-(Phenoxy)-N-(thiazol-2-yl)acetamide. [Link]

  • Clark, J. (2015). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]

  • eGyanKosh. Unit 13: Mass Spectrometry: Fragmentation Patterns. [Link]

  • Sisco, E., & Jackson, G. (2021). Comparison of in-source collision-induced dissociation and beam-type collision-induced dissociation of emerging synthetic drugs. Journal of Mass Spectrometry, 56(2), e4671. [Link]

  • Taylor & Francis Online. Collision-induced dissociation – Knowledge and References. [Link]

  • Ramalingam, K., et al. (2019). SYNTHESIS OF 2-[(5-ARYL-1,3,4-OXADIAZOL-2-YL)THIO]-N-(2-PHENYL-1,8-NAPHTHYRIDIN-3-YL)ACETAMIDE AND 2-[SUBSTITUTED-(1H-BENZO[d]IMIDAZOL-2-YL)THIO]-N-(2-PHENYL-1,8-NAPHTHYRIDIN-3-YL)ACETAMIDE DERIVATIVES AS ANTIBACTERIAL AGENTS. Rasayan Journal of Chemistry, 12(2), 583-588. [Link]

  • Khan, S. G., et al. (2019). The mass fragmentation pattern of 2-[[5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide (6h). ResearchGate. [Link]

  • Li, Y., et al. (2020). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Molecules, 25(21), 5176. [Link]

  • Wang, H. Y., et al. (2014). A mechanistic study of fragmentation of deprotonated N,2-diphenyl-acetamides in electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 28(15), 1735-1742. [Link]

  • Rontani, J. F., et al. (2019). Electron ionization mass spectrometry fragmentation and multiple reaction monitoring quantification of autoxidation products of α-and β-amyrins in natural samples. Rapid Communications in Mass Spectrometry, 33(S2), 59-71. [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.